Home > Products > Screening Compounds P18931 > N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine - 142784-25-6

N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine

Catalog Number: EVT-1482229
CAS Number: 142784-25-6
Molecular Formula: C₂₃H₂₃N₉O₄
Molecular Weight: 489.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic aromatic amine (HAA) formed during the cooking of meat, poultry, or fish at high temperatures, such as grilling or frying. [, , ] It is the most abundant HAA found in cooked meat. [, ] PhIP is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). [] This classification is based on sufficient evidence from animal studies showing that PhIP causes cancer and limited evidence from human studies. While a definitive link between PhIP consumption and cancer in humans is still under investigation, understanding its formation, metabolism, and potential risks is crucial for informing dietary choices and mitigating potential health risks.

Future Directions
  • Exploring the Gut Microbiome: Research the role of the gut microbiome in PhIP metabolism and its potential impact on PhIP-induced toxicity and carcinogenicity. []

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

  • Compound Description: PhIP is a heterocyclic aromatic amine (HAA) formed during the cooking of meat at high temperatures, particularly through the Maillard reaction. [, , , , , , , , , ] It is considered a potential carcinogen, particularly in relation to colorectal cancer. [, , ] PhIP requires metabolic activation, primarily through cytochrome P450 enzymes, to exert its carcinogenic effects. [, ]

Relevance: Though the structure of "Dguo-phip" is unknown, the "phip" portion suggests a potential structural similarity to PhIP. Determining the specific structural differences between these two compounds is crucial for understanding how they might be related. This comparison would involve analyzing their chemical structures, functional groups, and potential for similar chemical reactions or metabolic pathways.

Phenylacetaldehyde

  • Compound Description: Phenylacetaldehyde is a key intermediate in the formation of PhIP. [, , , , ] It is formed through the Strecker degradation of phenylalanine, a process involving reactions with carbohydrates or lipid oxidation products. []

Relevance: Phenylacetaldehyde's role in PhIP synthesis makes it relevant when considering compounds potentially related to "Dguo-phip". If "Dguo-phip" shares structural similarities with PhIP, it might also be formed through pathways involving phenylacetaldehyde or similar aldehyde intermediates.

Heterocyclic Amines (HAAs)

  • Compound Description: HAAs are a class of chemical compounds containing at least one heterocyclic ring (a ring containing atoms other than carbon, such as nitrogen) and at least one amine group (-NH2). [, , ] Many HAAs, including PhIP, are formed during high-temperature cooking of meat and are classified as potential carcinogens. [, ]

Relevance: The "phip" in "Dguo-phip" suggests that "Dguo-phip" might belong to the HAA class, particularly if it shares a similar heterocyclic ring structure with PhIP.

Additional Compounds of Interest:

  • Creatinine: A precursor in PhIP formation. [, , , , ]
  • Flavonoids: Compounds like quercetin, catechin, and others have been studied for their ability to inhibit PhIP formation. [, , , , ]
  • Amino Acids: Phenylalanine is a precursor to PhIP. Other amino acids like proline, tryptophan, and lysine play roles in the Maillard reaction and influence HAA formation. [, , , , ]
Overview

N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine is a significant DNA adduct formed from the heterocyclic aromatic amine known as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, commonly referred to as PhIP. This compound is primarily generated when foods, particularly meats, are cooked at high temperatures. PhIP is classified as a mutagen and potential human carcinogen due to its ability to form DNA adducts that can lead to mutations and cancer development.

Source and Classification

PhIP was first isolated from fried beef and is categorized under heterocyclic amines, which are compounds formed during the cooking of protein-rich foods. The International Agency for Research on Cancer has classified PhIP as a Group 2A carcinogen, indicating it is probably carcinogenic to humans based on sufficient evidence from animal studies that demonstrate its carcinogenicity in various tissues, including the colon, prostate, and mammary glands .

Synthesis Analysis

The synthesis of N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine involves several steps:

  1. Isolation of PhIP: Initially, PhIP is extracted from cooked food using methods such as acid extraction followed by high-performance liquid chromatography (HPLC) purification .
  2. Formation of N-Hydroxy-PhIP: The metabolic activation of PhIP occurs via cytochrome P450 enzymes, leading to the formation of N-hydroxy-PhIP, which is a crucial intermediate in the synthesis of the DNA adduct .
  3. Reaction with DNA: N-hydroxy-PhIP undergoes further reactions to form the N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine adduct through esterification processes involving deoxyguanosine .
Molecular Structure Analysis

The molecular structure of N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine can be represented as follows:

  • Chemical Formula: C19H22N4O5
  • Molecular Weight: Approximately 382.41 g/mol
  • Structure: The compound features a phenyl ring attached to an imidazo group and a deoxyguanosine moiety. The specific bonding and arrangement allow for interactions with DNA that can lead to mutagenesis.

Structural Data

The structure has been characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its identity and purity during synthesis .

Chemical Reactions Analysis

N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine participates in several chemical reactions:

  1. Formation of DNA Adducts: This compound reacts with DNA through nucleophilic attack by the deoxyguanosine moiety on the electrophilic nitrenium ion derived from N-hydroxy-PhIP. This reaction results in the formation of stable adducts that can interfere with normal DNA replication and transcription processes .
  2. Mutagenic Potential: The presence of this adduct in DNA has been shown to induce mutations characterized primarily by G → T transversions in mammalian cells, contributing to its classification as a mutagen .
Mechanism of Action

The mechanism by which N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine exerts its effects involves several steps:

  1. Metabolic Activation: Upon ingestion, PhIP is metabolically activated by cytochrome P450 enzymes to form N-hydroxy derivatives.
  2. Formation of Nitrenium Ion: The N-hydroxy derivative undergoes heterolytic cleavage to generate a highly reactive nitrenium ion.
  3. DNA Interaction: This nitrenium ion then reacts with nucleophilic sites on DNA, particularly at the N7 position of guanine, leading to the formation of the N-(Deoxyguanosin-8-yl) adduct.
  4. Mutagenesis: The resultant adduct can mispair during DNA replication or lead to erroneous repair processes, resulting in mutations that may contribute to carcinogenesis over time .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline compound.

Chemical Properties

  1. Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  2. Stability: Stability can vary depending on environmental conditions; exposure to light or heat may lead to degradation.

Relevant Data

Studies indicate that detection methods for this compound include advanced techniques such as liquid chromatography coupled with mass spectrometry, which provide high sensitivity for quantifying DNA adducts formed in biological samples .

Applications

N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine serves several scientific purposes:

  1. Research on Carcinogenesis: It is utilized in studies investigating the mechanisms by which dietary components contribute to cancer risk.
  2. Biomarker Development: Its presence serves as a biomarker for exposure to PhIP and related dietary mutagens, aiding in epidemiological studies focused on cancer prevention strategies.
  3. Analytical Chemistry: Techniques developed for detecting this compound enhance methodologies for studying DNA damage and repair processes related to environmental exposures.
Introduction to dG-C8-PhIP as a DNA Adduct

Definition and Chemical Identity of dG-C8-PhIP

N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (dG-C8-PhIP) is a covalent DNA adduct formed when the N-hydroxy metabolite of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a prevalent heterocyclic aromatic amine (HAA), reacts with the C8 position of deoxyguanosine in DNA [1] [3]. This adduct exhibits a distinct molecular signature characterized by the attachment of the entire PhIP molecule to the guanine base via a C-C bond at the C8 position. The structure features the imidazopyridine ring system of PhIP linked perpendicularly to the plane of the deoxyguanosine, causing significant helical distortion in DNA duplexes [1] [6]. This structural perturbation is critical to its biological consequences, as it disrupts normal base pairing and DNA replication fidelity.

The molecular weight of dG-C8-PhIP is 501.5 g/mol. Its formation follows the general pattern observed for many aromatic amine adducts, where initial metabolic activation produces a nitrenium ion electrophile that preferentially attacks the electron-rich C8 site of guanine—a nucleophilic hotspot in DNA [3] [7]. Unlike N²-guanine adducts formed by other HAAs like IQ, the C8 linkage in dG-C8-PhIP creates a bulky lesion that protrudes into the major groove of DNA [1]. This specific stereochemistry has profound implications for how repair enzymes recognize the lesion and how DNA polymerases process it during replication, often leading to error-prone translesion synthesis.

Table 1: Chemical Identity of dG-C8-PhIP

CharacteristicDescription
Systematic NameN-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
AbbreviationdG-C8-PhIP
Molecular FormulaC₂₄H₂₃N₈O₄
Molecular Weight501.5 g/mol
Adduct TypeBulky aromatic C8-guanine adduct
Formation SiteC8 position of 2'-deoxyguanosine
Bond TypeCovalent C-C linkage
Structural ConsequenceMajor groove distortion, DNA helix destabilization

Role in Food-Borne Carcinogenesis: Link to Heterocyclic Aromatic Amines (HAAs)

dG-C8-PhIP serves as the principal DNA lesion responsible for the genotoxic effects of PhIP, a potent HAA formed during the high-temperature cooking of protein-rich foods like meats, poultry, and fish [2] [4] [9]. PhIP constitutes up to 70% of the total HAA content in cooked meats and can reach concentrations exceeding 50 parts per billion (ppb) in well-done grilled chicken or beef [2] [9]. The formation occurs through the Maillard reaction between creatine (abundant in muscle tissue), amino acids, and reducing sugars at temperatures typically exceeding 150-200°C [4] [9]. Phenylacetaldehyde has been identified as a critical precursor in PhIP formation [9].

Human exposure to PhIP is widespread, occurring through dietary consumption of cooked meats, pan-fried residues used in gravies, and even airborne particulates generated during frying [7] [9]. Upon ingestion, PhIP undergoes metabolic activation primarily in the liver, involving cytochrome P450 (CYP) 1A2-mediated N-hydroxylation to form N-hydroxy-PhIP (N-OH-PhIP). This metabolite is then esterified by sulfotransferases (SULTs) or acetyltransferases (NATs), forming unstable esters that decompose to generate the highly reactive nitrenium ion (PhIP-NH⁺). This electrophile attacks the C8 position of deoxyguanosine, forming dG-C8-PhIP [1] [7] [9]. Crucially, this adduct has been detected in human tissues, including colon, breast, prostate, and lymphocytes, typically at levels ranging from 1 to 10 adducts per 10⁸ DNA bases [8] [9]. Its presence directly links dietary HAA exposure to DNA damage in target organs.

Historical Discovery and Significance in Genotoxicity Research

The discovery of dG-C8-PhIP is intertwined with the identification of HAAs as dietary mutagens. In 1977, Professor Takashi Sugimura and colleagues made the seminal observation that smoke from broiled fish contained potent mutagens detectable in the Ames Salmonella test [9]. This discovery initiated global research into cooked food mutagens, culminating in the identification of numerous HAAs, including PhIP, which was isolated from fried ground beef by the Felton laboratory in 1986 [8] [9]. PhIP's exceptional abundance in cooked meats quickly established it as a compound of significant toxicological interest.

Structural characterization of dG-C8-PhIP emerged in the late 1980s and early 1990s through pioneering work using ³²P-postlabeling and mass spectrometry techniques [1] [8]. These studies revealed its identity as the predominant DNA adduct of PhIP. Its significance was further cemented by studies demonstrating its persistence in tissues and its direct role in inducing mutations in critical oncogenes and tumor suppressor genes [1] [9]. dG-C8-PhIP became a crucial biomarker for assessing the biological impact of dietary HAA exposure and understanding the molecular mechanisms linking cooked meat consumption to cancer risk. The adduct exemplifies the broader principle that bulky DNA lesions—whether from environmental chemicals, endogenous processes, or diet—can initiate carcinogenesis by disrupting genomic integrity [1] [6].

Table 2: Historical Timeline of Key Discoveries Related to dG-C8-PhIP

YearDiscovery/AdvanceSignificanceKey Researchers/References
1977Discovery of mutagenic activity in cooked food smokeInitiated HAA research fieldSugimura and Nagao [9]
1986Identification and isolation of PhIP from cooked meatsRecognized PhIP as the most mass-abundant HAA in cooked meatsFelton, Knize et al. [8] [9]
Late 1980s-Early 1990sStructural characterization of dG-C8-PhIPEstablished C8-guanine linkage as the primary DNA lesion of PhIPMultiple groups [1] [8]
1990s-2000sDetection of dG-C8-PhIP in human tissues (colon, breast, prostate)Provided molecular evidence linking dietary PhIP exposure to human DNA damageVarious human biomonitoring studies [8] [9]
2000s-PresentElucidation of mutation spectra and repair mechanismsDefined G→T transversions as the signature mutation; revealed roles of TLS polymerases and NERBiochemical/genetic studies [1] [9]

Properties

CAS Number

142784-25-6

Product Name

N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one

Molecular Formula

C₂₃H₂₃N₉O₄

Molecular Weight

489.49

InChI

InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1

SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N

Synonyms

2’-Deoxy-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]guanosine; dG-C8-PhIP;

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